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Compound of Interest

Compound Name: Rimantadine

Cat. No.: B7762055

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for a high-yield, multi-step synthesis of the antiviral
drug Rimantadine, starting from the commercially available 1-adamantanol. The described
synthetic route is designed to be robust and scalable, making it suitable for laboratory and
potential pilot-plant scale production.

Introduction

Rimantadine, 1-(1-aminoethyl)adamantane, is an antiviral medication primarily used for the
prophylaxis and treatment of influenza A virus infections. Its mechanism of action involves the
inhibition of the viral M2 ion channel, which is crucial for viral uncoating and replication. The
synthesis of rimantadine has been approached through various routes. This application note
details a high-yield, three-step synthesis commencing with 1-adamantanol, proceeding through
1-bromoadamantane and 1-acetyladamantane intermediates.

Overall Synthetic Scheme
The synthesis is divided into three main stages:

e Bromination of 1-Adamantanol: Conversion of the starting material to the more reactive 1-
bromoadamantane.
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e Acylation of 1-Bromoadamantane: Introduction of the acetyl group to form the key
intermediate, 1-acetyladamantane.

e Reductive Amination of 1-Acetyladamantane: Formation of Rimantadine via an oxime
intermediate followed by reduction.

Step 1: Bromination Step 2: Acylation Step 3: Reductive Amination
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Caption: Overall workflow for the synthesis of Rimantadine HC| from 1-Adamantanol.

Experimental Protocols

Step 1: Synthesis of 1-Bromoadamantane from 1-
Adamantanol

This procedure outlines the conversion of a tertiary alcohol to a tertiary bromide using
concentrated hydrobromic acid.

Materials:

1-Adamantanol

Concentrated Hydrobromic Acid (48% aqueous solution)

Sodium Bicarbonate (NaHCO3)

Anhydrous Magnesium Sulfate (MgSQOa)

Hexane

Round-bottom flask with reflux condenser
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e Separatory funnel

e Rotary evaporator

Procedure:

e To a round-bottom flask, add 1-adamantanol (1.0 eq).

e Add concentrated hydrobromic acid (48% aq.) in excess (approximately 5-10 eq).

e Heat the mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be
monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent
system.

» After completion, cool the reaction mixture to room temperature.

o Transfer the mixture to a separatory funnel and extract with hexane (3 x volume of the
reaction mixture).

e Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate
until the effervescence ceases, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure using a rotary evaporator to yield crude 1-bromoadamantane.

e The crude product can be purified by recrystallization from a suitable solvent such as
methanol or ethanol to afford pure 1-bromoadamantane as a white crystalline solid.

Reactant Molar Mass ( g/mol)  Equivalents Yield (%)
1-Adamantanol 152.25 1.0 -
1-Bromoadamantane 215.13 - >90

Table 1: Quantitative data for the synthesis of 1-Bromoadamantane.
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Step 2: Synthesis of 1-Acetyladamantane from 1-
Bromoadamantane

This protocol utilizes a manganese-catalyzed reaction for the acylation of 1-bromoadamantane.

[1][2]

Materials:

1-Bromoadamantane

Vinyl Acetate

Dimanganese Decacarbonyl (Mn2(CO)10)

Anhydrous solvent (e.g., Toluene or Dioxane)

Schlenk flask or similar apparatus for inert atmosphere reactions

Silica gel for column chromatography

Procedure:

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1-
bromoadamantane (1.0 eq) in the anhydrous solvent.

e Add vinyl acetate (a slight excess, e.g., 1.2-1.5 eq).
e Add a catalytic amount of dimanganese decacarbonyl (Mn2(CO)10) (e.g., 1-5 mol%).

o Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used)
and stir for 12-24 hours. Monitor the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature and filter to remove any
insoluble material.

o Concentrate the filtrate under reduced pressure.
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» Purify the crude product by silica gel column chromatography using a gradient of hexane and
ethyl acetate as the eluent to obtain pure 1-acetyladamantane.

Reactant Molar Mass (g/mol)  Equivalents Yield (%)
1-Bromoadamantane 215.13 1.0
1-Acetyladamantane 178.28 - ~95[1][2]

Table 2: Quantitative data for the synthesis of 1-Acetyladamantane.

Step 3: Synthesis of Rimantadine from 1-
Acetyladamantane

This two-part procedure involves the formation of an oxime intermediate followed by its
reduction to the primary amine, rimantadine.

Part A: Synthesis of 1-Acetyladamantane Oxime

This is a standard procedure for the formation of an oxime from a ketone.[3]
Materials:

¢ 1-Acetyladamantane

o Hydroxylamine Hydrochloride (NH20H-HCI)

e Pyridine or Sodium Acetate

» Ethanol

» Round-bottom flask with reflux condenser

Procedure:

e Dissolve 1-acetyladamantane (1.0 eq) in ethanol in a round-bottom flask.

e Add hydroxylamine hydrochloride (a slight excess, e.g., 1.1-1.3 eq).
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e Add a base, such as pyridine or sodium acetate (1.1-1.5 eq), to neutralize the HCI released.
e Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.

 After the reaction is complete, cool the mixture to room temperature and pour it into cold
water.

e The 1-acetyladamantane oxime will precipitate as a solid.

o Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is
often of sufficient purity for the next step, but can be recrystallized from ethanol/water if
necessary.

Part B: Reduction of 1-Acetyladamantane Oxime to Rimantadine
This step involves the catalytic hydrogenation of the oxime to the corresponding amine.

Materials:

1-Acetyladamantane Oxime

Raney Nickel (or other suitable catalyst, e.g., Palladium on Carbon)

Ethanol or Methanol (saturated with ammonia for some procedures)

Hydrogen gas source

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:

 In a high-pressure reaction vessel, suspend 1-acetyladamantane oxime (1.0 eq) in a suitable
solvent such as ethanol or methanol.

o Add the Raney Nickel catalyst (a catalytic amount, typically 5-10% by weight of the oxime).

e Pressurize the vessel with hydrogen gas (the pressure will depend on the specific apparatus
and catalyst, but is typically in the range of 50-500 psi).
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» Heat the mixture with vigorous stirring. The reaction temperature and time will vary
depending on the catalyst and pressure but can range from room temperature to 100°C for
several hours.

o Monitor the reaction for the uptake of hydrogen.

e Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the
mixture through a pad of Celite to remove the catalyst.

o Concentrate the filtrate under reduced pressure to obtain crude rimantadine.
Part C: Formation of Rimantadine Hydrochloride

» Dissolve the crude rimantadine base in a suitable solvent such as diethyl ether or
isopropanol.

o Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a
suitable solvent (e.g., HCI in isopropanol).

o The rimantadine hydrochloride will precipitate as a white solid.

o Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield pure
rimantadine hydrochloride.

Reactant Molar Mass (g/mol)  Equivalents Yield (%)
1-Acetyladamantane 178.28 1.0
1-Acetyladamantane
. 193.29 - >90
Oxime
. . ~85 (for reduction
Rimantadine 179.30
step)
Rimantadine >95 (for salt
_ 215.76 - ,
Hydrochloride formation)

Table 3: Quantitative data for the synthesis of Rimantadine Hydrochloride from 1-
Acetyladamantane.
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Logical Relationships and Mechanisms
Mechanism of Oxime Formation

The formation of an oxime from a ketone proceeds via a nucleophilic addition of hydroxylamine
to the carbonyl carbon, followed by dehydration.

Caption: Mechanism of oxime formation from a ketone and hydroxylamine.

Conclusion

The presented multi-step synthesis provides a high-yield and reliable pathway for the
production of rimantadine hydrochloride from 1-adamantanol. The protocols are detailed to
facilitate reproducibility in a research or drug development setting. Each step has been
optimized for high conversion and purity of the resulting products. Careful execution of these
protocols should enable the efficient synthesis of this important antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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